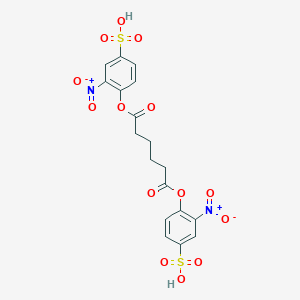

Bis(2-nitro-4-sulfophenyl) hexanedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(2-nitro-4-sulfophenyl) hexanedioate, also known as BNPS-Skatole, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in several applications, including biochemical assays, protein analysis, and enzyme kinetics.

Aplicaciones Científicas De Investigación

Bis(2-nitro-4-sulfophenyl) hexanedioate is widely used in scientific research due to its ability to interact with proteins and enzymes. This compound is used as a chromogenic substrate for the detection of proteases and esterases. Bis(2-nitro-4-sulfophenyl) hexanedioate is also used in enzyme kinetics studies to determine the kinetic parameters of enzymes. Additionally, this compound is used in protein analysis to study protein-protein interactions and protein-ligand interactions.

Mecanismo De Acción

Bis(2-nitro-4-sulfophenyl) hexanedioate interacts with proteins and enzymes by forming a covalent bond with the amino acid residues of the protein or enzyme. The covalent bond formation results in a change in the absorbance of the compound, which can be measured using a spectrophotometer. The change in absorbance is proportional to the amount of protein or enzyme present in the sample.

Efectos Bioquímicos Y Fisiológicos

Bis(2-nitro-4-sulfophenyl) hexanedioate does not have any known biochemical or physiological effects on living organisms. This compound is used solely for scientific research purposes and does not have any therapeutic applications.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of using Bis(2-nitro-4-sulfophenyl) hexanedioate in lab experiments is its high sensitivity and specificity. This compound can detect low concentrations of proteins and enzymes with high accuracy. Additionally, Bis(2-nitro-4-sulfophenyl) hexanedioate is easy to use and does not require any specialized equipment.

One of the limitations of using Bis(2-nitro-4-sulfophenyl) hexanedioate is its cost. This compound is relatively expensive compared to other chromogenic substrates. Additionally, Bis(2-nitro-4-sulfophenyl) hexanedioate is not suitable for the detection of all types of enzymes and proteins.

Direcciones Futuras

The future directions for Bis(2-nitro-4-sulfophenyl) hexanedioate research include the development of new applications for this compound. One potential application is the use of Bis(2-nitro-4-sulfophenyl) hexanedioate in drug discovery research. This compound can be used to screen libraries of compounds for their ability to interact with proteins and enzymes. Additionally, Bis(2-nitro-4-sulfophenyl) hexanedioate can be used in the development of new diagnostic assays for the detection of diseases.

Conclusion

In conclusion, Bis(2-nitro-4-sulfophenyl) hexanedioate is a unique chemical compound that has gained significant attention in scientific research due to its ability to interact with proteins and enzymes. This compound is widely used in several applications, including biochemical assays, protein analysis, and enzyme kinetics. Bis(2-nitro-4-sulfophenyl) hexanedioate is synthesized by the reaction of Skatole with nitronium tetrafluoroborate and sulfuric acid. The future directions for Bis(2-nitro-4-sulfophenyl) hexanedioate research include the development of new applications for this compound in drug discovery research and the development of new diagnostic assays for the detection of diseases.

Métodos De Síntesis

Bis(2-nitro-4-sulfophenyl) hexanedioate is synthesized by the reaction of Skatole with nitronium tetrafluoroborate and sulfuric acid. The reaction results in the formation of a yellow-colored powder, which is purified by recrystallization. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Propiedades

Número CAS |

143392-33-0 |

|---|---|

Nombre del producto |

Bis(2-nitro-4-sulfophenyl) hexanedioate |

Fórmula molecular |

C18H16N2O14S2 |

Peso molecular |

548.5 g/mol |

Nombre IUPAC |

3-nitro-4-[6-(2-nitro-4-sulfophenoxy)-6-oxohexanoyl]oxybenzenesulfonic acid |

InChI |

InChI=1S/C18H16N2O14S2/c21-17(33-15-7-5-11(35(27,28)29)9-13(15)19(23)24)3-1-2-4-18(22)34-16-8-6-12(36(30,31)32)10-14(16)20(25)26/h5-10H,1-4H2,(H,27,28,29)(H,30,31,32) |

Clave InChI |

FUMSETOXSPHOLA-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])OC(=O)CCCCC(=O)OC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-] |

SMILES canónico |

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])OC(=O)CCCCC(=O)OC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-] |

Sinónimos |

2-nitro-4-sulfophenyl adipate 2-NSPA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)

![Furo[3,4-b]pyridine-5,7-dione](/img/structure/B132826.png)

![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)

![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)

![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide](/img/structure/B132849.png)